Methyl 3,5-difluoro-4-nitrobenzoate
Overview
Description
Methyl 3,5-difluoro-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility Studies : This compound is used in studying the solubilities of mononitro-substituted products of m-toluic acid nitration in various solvents, which is essential in understanding chemical behavior and interactions (He, Tan, Wang, & Pei, 2017).
Complex Structures and Polarized Molecular-Electronic Structure : It is also employed in research due to its complex structures and polarized molecular-electronic structure, which are key areas of interest in materials science and molecular engineering (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Carbon-Sulfur Bond Fission Study : The compound, along with its derivatives, is useful for studying carbon-sulfur bond fission and structure, providing insights into chemical reactions and molecular stability (El-Bardan, 1992).
Determining Sulfhydryl Groups in Biological Materials : It has applications in biochemistry for determining sulfhydryl groups in biological materials, including blood, which is crucial for understanding biochemical processes and biomolecular interactions (Ellman, 1959).
Chemical Research and Synthesis : Methyl 3,5-difluoro-4-nitrobenzoate is synthesized and studied for its structures, potentially being used in broader chemical research applications (El-Hegazy, El-Bardan, & Hamed, 1994).
Cancer Research : Related compounds, like 4-methyl-3-nitrobenzoic acid, have been studied for their potential as inhibitors of cancer cell chemotaxis, indicating possible therapeutic applications (Chen et al., 2011).
Educational Application in Organic Chemistry : The synthesis of similar compounds is used in educational settings, like introductory organic chemistry courses, demonstrating basic chemical reactions and synthesis techniques (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis : Studies on the molecular structure and vibrational analysis using density functional theory help in understanding its chemical properties and potential applications (Prashanth et al., 2015).
properties
IUPAC Name |
methyl 3,5-difluoro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVODHRRUKGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluoro-4-nitrobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.